4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound characterized by a tetrahydropyridine ring substituted with a chlorophenyl group at the fourth position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug synthesis. The molecular formula for this compound is C12H14ClN, with a molecular weight of approximately 230.14 g/mol .
This compound is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical development. It is often used as a precursor in the synthesis of various pharmaceuticals, including antipsychotic medications like Aripiprazole.
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine falls under the category of tetrahydropyridines, which are cyclic organic compounds containing a saturated six-membered ring with one nitrogen atom. This class of compounds is notable for its diverse biological activities and potential therapeutic applications.
The synthesis of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine typically involves several key steps:
The reaction conditions can vary significantly based on the desired yield and purity of the final product. Parameters such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis process.
The molecular structure of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring with a chlorophenyl substituent at the fourth position. The presence of the chlorine atom influences both the physical properties and reactivity of the compound.
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine participates in various chemical reactions that are significant for synthesizing analogs with enhanced pharmacological properties. Notable reactions include:
The specific conditions under which these reactions occur can greatly affect the outcome and yield of desired products. Optimization of reaction parameters is essential for successful synthesis.
The mechanism of action for 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine is not fully elucidated but involves interactions with neurotransmitter systems. It has been studied for its potential effects on dopaminergic pathways, making it a candidate for exploring treatments for neurological disorders such as Parkinson's disease.
Research indicates that this compound may modulate dopamine receptors and influence neurotransmitter release, which could lead to therapeutic effects in conditions characterized by dopaminergic dysfunction.
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine is characterized by:
Key chemical properties include:
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine has several important applications in scientific research:
The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the early 1980s revolutionized Parkinson’s disease (PD) research. When illicit drug users self-administered MPTP-contaminated synthetic heroin, they developed acute, irreversible parkinsonism characterized by bradykinesia, rigidity, and tremor. Autopsies revealed selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc), replicating the hallmark pathology of PD [2] [7] [9].
MPTP’s neurotoxicity arises from its metabolic activation. It crosses the blood-brain barrier via passive diffusion due to its lipophilicity and is oxidized by astrocytic monoamine oxidase B (MAO-B) to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺). MPP⁺ accumulates in dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial complex I of the electron transport chain. This inhibition causes ATP depletion, oxidative stress (via reactive oxygen species generation), and ultimately neuronal apoptosis [2] [4].
Table 1: Key Milestones in MPTP Research
Year | Event | Significance |
---|---|---|
1976 | Accidental MPTP synthesis by Barry Kidston | First human case of MPTP-induced parkinsonism |
1983 | Langston et al. identify MPTP toxicity in drug users | Established causal link to parkinsonian symptoms |
1984 | MPTP shown to destroy SNpc neurons in primates | Validation as animal PD model |
1985 | MPP⁺ identified as toxic metabolite | Elucidation of mitochondrial mechanism |
MPTP models remain indispensable for PD research due to their ability to replicate dopaminergic neuron loss. However, limitations exist: MPTP does not induce Lewy bodies (protein aggregates typical of PD) in most models, and rodents show variable susceptibility due to lower MAO-B expression in brain capillaries [2] [7] [4].
The MPTP scaffold has been modified to explore structure-activity relationships (SAR). 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine (hereafter "Chlorophenyl-THP") exemplifies how substituents alter neurotoxic potential. Unlike MPTP’s phenyl ring, Chlorophenyl-THP features an ortho-chlorine atom, which significantly reduces its dopaminergic toxicity [3] [6].
In comparative studies:
Table 2: Neurochemical Properties of MPTP vs. Chlorophenyl-THP
Property | MPTP | Chlorophenyl-THP |
---|---|---|
MAO-B Metabolism | Rapid conversion to MPP⁺ | Minimal conversion |
DAT Affinity | High (Kᵢ = 220 nM) | Low (Undetectable binding) |
Striatal DA Depletion | >70% after 7 days | <5% even at high doses |
Mitochondrial Complex I Inhibition | IC₅₀ = 10 nM | No significant inhibition |
This SAR insight guides therapeutic strategies. For example, DAT inhibitors (e.g., nomifensine) protect against MPTP by blocking MPP⁺ uptake but are unnecessary for Chlorophenyl-THP due to its inherently low toxicity [3] [6].
Chlorophenyl-THP derivatives exhibit diverse pharmacological profiles depending on chlorine position (ortho, meta, para) and additional ring modifications:
Table 3: Functional Outcomes of Chlorophenyl-THP Derivatives
Derivative | Substituent Position | Primary Neurochemical Effect | Potential Research Use |
---|---|---|---|
4-(2-Chlorophenyl)-THP | Ortho | Negligible DA depletion | Negative control in neurotoxicity studies |
FR255595 | Para (on phenylpiperazine) | PARP-1 inhibition (IC₅₀ = 3.2 nM) | Neuroprotection assays |
PC-MPTP | Para | Mild serotonin depletion | Noradrenergic/Serotonergic interaction studies |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9